molecular formula C16H14N2O B12495304 2-(3-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one

2-(3-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B12495304
M. Wt: 250.29 g/mol
InChI Key: ORDAJFCTKHDPKT-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-5-phenyl-1H-pyrazol-3-one is an organic compound belonging to the pyrazolone family Pyrazolones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)-5-phenyl-1H-pyrazol-3-one typically involves the cyclization of appropriate hydrazine derivatives with diketones. One common method involves the reaction of 3-methylphenylhydrazine with benzoylacetone under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenyl)-5-phenyl-1H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrazolone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-5-phenyl-1H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects may be attributed to the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. The compound may also interact with various receptors or enzymes, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-1H-pyrazol-3-one
  • 3-methyl-1-phenyl-2-pyrazolin-5-one
  • 4-methyl-2-phenyl-1H-pyrazol-3-one

Uniqueness

2-(3-methylphenyl)-5-phenyl-1H-pyrazol-3-one stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a methyl group and a phenyl group on the pyrazolone core can enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

2-(3-methylphenyl)-5-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C16H14N2O/c1-12-6-5-9-14(10-12)18-16(19)11-15(17-18)13-7-3-2-4-8-13/h2-11,17H,1H3

InChI Key

ORDAJFCTKHDPKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C=C(N2)C3=CC=CC=C3

Origin of Product

United States

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